molecular formula C15H11ClN4O3 B11328266 4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (2-chlorophenoxy)acetate

Cat. No.: B11328266
M. Wt: 330.72 g/mol
InChI Key: DIEJWTVPRADLHI-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE is a compound that features a tetrazole ring and a chlorophenoxy acetate moiety. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties and biological activities . The presence of the tetrazole ring imparts significant stability and reactivity to the compound, making it a valuable entity in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the chlorophenoxy acetate moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy acetate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenoxy acetate moiety .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-CHLOROPHENOXY)ACETATE is unique due to the combination of the tetrazole ring and the chlorophenoxy acetate moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research .

Properties

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C15H11ClN4O3/c16-13-3-1-2-4-14(13)22-9-15(21)23-12-7-5-11(6-8-12)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

DIEJWTVPRADLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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